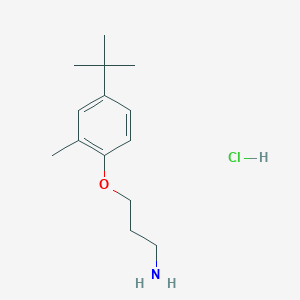
1-(3-Aminopropoxy)-4-tert-butyl-2-methylbenzene hydrochloride
Overview
Description
Chemical Reactions Analysis
Specific chemical reactions involving “1-(3-Aminopropoxy)-4-tert-butyl-2-methylbenzene hydrochloride” are not available. However, a study discusses the chemical reactions of a related compound, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide7.
Scientific Research Applications
Highly Diastereoselective Synthesis
A study by Csatayová et al. (2011) demonstrated the use of tert-butyl sorbate in a highly diastereoselective aminohydroxylation, which is crucial for the asymmetric synthesis of complex sugars like 3,6-dideoxy-3-amino-L-talose. This synthetic pathway showcases the application of tert-butyl-based compounds in producing enantiomerically pure substances (Csatayová et al., 2011).
Polyisobutylene End-Quenching
Morgan, Martínez-Castro, and Storey (2010) explored the end-quenching of TiCl4-catalyzed quasiliving isobutylene polymerizations with alkoxybenzenes, including tert-butyl-based compounds. This process is vital for direct chain-end functionalization, impacting polymer synthesis and modification (Morgan et al., 2010).
Aminocarbonylation Reactivity
Marosvölgyi-Haskó et al. (2016) investigated the aminocarbonylation of para-substituted iodobenzenes, including those with tert-butyl groups, demonstrating the influence of substituents on reactivity and product formation in carbonylation reactions (Marosvölgyi-Haskó et al., 2016).
Zirconium Complexes Stability
Research by Chartres et al. (2007) on the hydrolytic stability of Zirconium complexes with tert-butyl-based amino(polyphenolic) ligands illustrates the application in stabilizing metal complexes, which is essential for catalysis and materials science (Chartres et al., 2007).
Uranyl Ion Coordination
Sopo, Goljahanpoor, and Sillanpää (2007) synthesized new aminoalkylbis(phenolate) ligands, including those with tert-butyl groups, for uranyl(VI) ion coordination. These findings contribute to the understanding of complexation and extraction studies of radioactive elements (Sopo et al., 2007).
Polyimides with Low Dielectric Constant
Chern and Tsai (2008) developed new polyimides with tert-butyl side groups, demonstrating how the introduction of tert-butyl groups affects the dielectric constant, solubility, and thermal properties of polyimides, which is crucial for electronic and aerospace applications (Chern & Tsai, 2008).
Future Directions
Please note that the information provided is based on related compounds and may not fully apply to “1-(3-Aminopropoxy)-4-tert-butyl-2-methylbenzene hydrochloride”. Further research is needed to provide a comprehensive analysis of this specific compound.
properties
IUPAC Name |
3-(4-tert-butyl-2-methylphenoxy)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO.ClH/c1-11-10-12(14(2,3)4)6-7-13(11)16-9-5-8-15;/h6-7,10H,5,8-9,15H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZFQZQIQJBJDRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)(C)C)OCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminopropoxy)-4-tert-butyl-2-methylbenzene hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



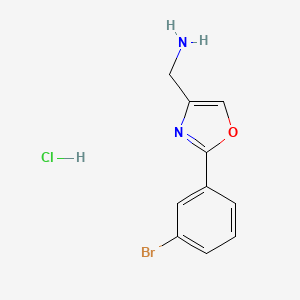
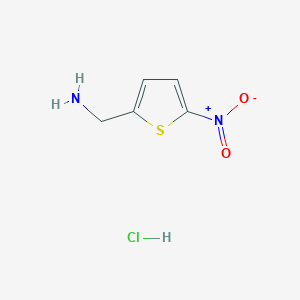
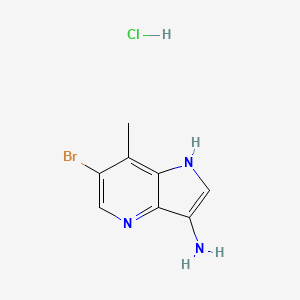
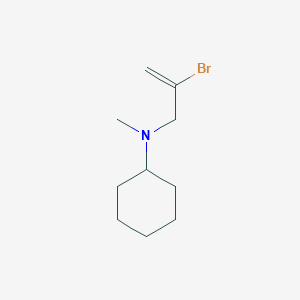
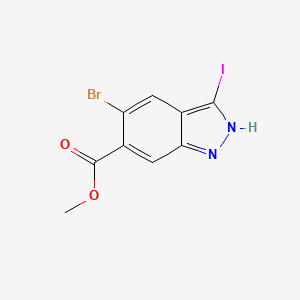

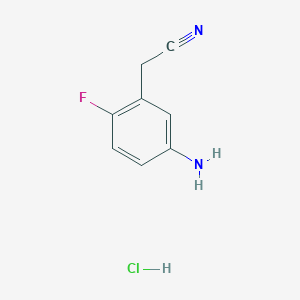
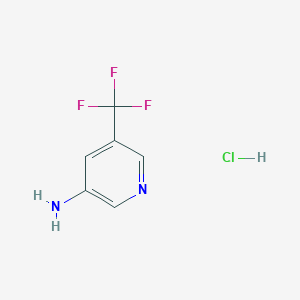

![1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B1378200.png)

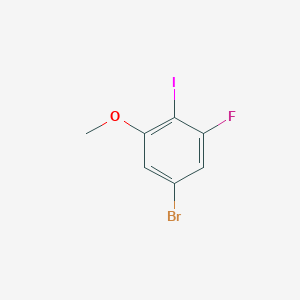
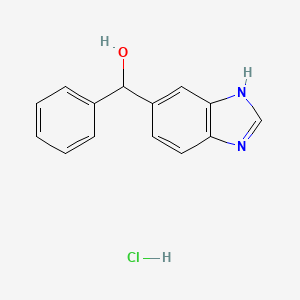
![(5-Benzyl-4H-[1,2,4]triazol-3-yl)-acetic acid hydrochloride](/img/structure/B1378207.png)